molecular formula C18H24ClN5O2S B2885382 6-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-N,N-diethylpyridazin-3-amine CAS No. 899994-69-5

6-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-N,N-diethylpyridazin-3-amine

Cat. No.: B2885382
CAS No.: 899994-69-5
M. Wt: 409.93
InChI Key: NHSBIMMMUNJJHF-UHFFFAOYSA-N
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Description

6-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-N,N-diethylpyridazin-3-amine is a complex organic compound featuring a pyridazine core substituted with a piperazine ring, which is further functionalized with a 4-chlorophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-N,N-diethylpyridazin-3-amine typically involves multiple steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound, such as diethyl oxalate.

    Introduction of the Piperazine Ring: The piperazine moiety is introduced via nucleophilic substitution reactions, often using piperazine or its derivatives.

    Sulfonylation: The 4-chlorophenylsulfonyl group is introduced through a sulfonylation reaction, typically using 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine.

    Final Coupling: The final step involves coupling the sulfonylated piperazine derivative with the pyridazine core under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group, converting them to amines or thiols, respectively.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in hydrogenation reactions.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Amines or thiols from the reduction of nitro or sulfonyl groups.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its functional groups allow for further derivatization, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound is studied for its potential as a pharmacophore in drug design. Its structure suggests it could interact with various biological targets, making it a candidate for developing new therapeutic agents.

Medicine

In medicinal chemistry, 6-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-N,N-diethylpyridazin-3-amine is explored for its potential to act as an inhibitor of specific enzymes or receptors, which could lead to the development of new drugs for treating diseases such as cancer or neurological disorders.

Industry

Industrially, the compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    6-(4-(Phenylsulfonyl)piperazin-1-yl)-N,N-diethylpyridazin-3-amine: Lacks the chlorine atom, which may affect its binding affinity and specificity.

    6-(4-((4-Methylphenyl)sulfonyl)piperazin-1-yl)-N,N-diethylpyridazin-3-amine: The methyl group can influence the compound’s lipophilicity and metabolic stability.

    6-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-N,N-diethylpyridazin-3-amine: The fluorine atom can enhance the compound’s metabolic stability and binding interactions.

Uniqueness

The presence of the 4-chlorophenylsulfonyl group in 6-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-N,N-diethylpyridazin-3-amine imparts unique properties, such as increased binding affinity and specificity towards certain biological targets, compared to its analogs. This makes it a valuable compound for further research and development in medicinal chemistry.

Properties

IUPAC Name

6-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-N,N-diethylpyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClN5O2S/c1-3-22(4-2)17-9-10-18(21-20-17)23-11-13-24(14-12-23)27(25,26)16-7-5-15(19)6-8-16/h5-10H,3-4,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSBIMMMUNJJHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NN=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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